molecular formula C24H18BrN3O B13773672 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- CAS No. 88514-19-6

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)-

Cat. No.: B13773672
CAS No.: 88514-19-6
M. Wt: 444.3 g/mol
InChI Key: RJXUUGUGFQTKEZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone features a unique substitution pattern:

  • 6-Bromo: Enhances electron-withdrawing effects and modulates receptor binding.
  • 3-((2-(4-Methylphenyl)-1H-indol-3-yl)methyl): Combines an indole scaffold with a 4-methylphenyl group, likely improving lipophilicity and interactions with hydrophobic enzyme pockets.

This structural configuration has been associated with anti-inflammatory and antimicrobial activities, as evidenced by its inclusion in studies on quinazolinone derivatives . The indole moiety is critical for mimicking tryptophan-based interactions in biological systems, while bromine at position 6 may enhance stability and target specificity .

Properties

CAS No.

88514-19-6

Molecular Formula

C24H18BrN3O

Molecular Weight

444.3 g/mol

IUPAC Name

6-bromo-3-[[2-(4-methylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C24H18BrN3O/c1-15-6-8-16(9-7-15)23-20(18-4-2-3-5-22(18)27-23)13-28-14-26-21-11-10-17(25)12-19(21)24(28)29/h2-12,14,27H,13H2,1H3

InChI Key

RJXUUGUGFQTKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Design

The target compound features:

  • A 6-bromo substituent on the quinazolinone ring.
  • A 3-position substitution by a (2-(4-methylphenyl)-1H-indol-3-yl)methyl group.

The synthesis generally involves:

One-Pot Three-Component Assembly

A highly efficient method reported by Chen et al. (2024) utilizes a one-pot three-component reaction involving:

  • Arenediazonium salts (derived from 6-bromoaniline precursors).
  • Nitriles.
  • Bifunctional aniline derivatives.

This domino sequence proceeds via:

  • Formation of N-arylnitrilium intermediates.
  • Sequential nucleophilic addition.
  • Cyclization to yield quinazolin-4(3H)-ones.

This metal-free, mild condition process provides good functional group tolerance, which is suitable for sensitive groups like bromine and complex indole substituents.

Stepwise Synthesis Example

Step Reagents/Conditions Outcome
1 2-amino-5-bromobenzamide + formamide or suitable cyclizing agent Formation of 6-bromoquinazolin-4(3H)-one core
2 Indole derivative (2-(4-methylphenyl)-1H-indol-3-yl)methyl halide or aldehyde + base or reductive amination conditions Attachment of indolylmethyl substituent at 3-position
3 Purification by recrystallization or chromatography Pure target compound

This approach allows selective functionalization and high yields.

Reaction Conditions and Optimization

Reaction Parameters

The one-pot method reported involves:

  • Solvent: Polar aprotic solvents like acetonitrile or DMF.
  • Temperature: Mild heating (room temperature to 80°C).
  • Base: Organic or inorganic bases to facilitate nucleophilic addition.
  • Time: Several hours to overnight depending on substrate reactivity.

Screening of bases, temperature, and solvent mixtures is critical for maximizing yield and purity.

Functional Group Compatibility

The presence of bromine at the 6-position is stable under these conditions, allowing further functionalization if needed. The indole moiety with a 4-methylphenyl substitution is also tolerated without degradation.

Analytical Data and Characterization

Typical characterization of the synthesized compound includes:

Analysis Method Data/Result
Nuclear Magnetic Resonance (NMR) Proton and carbon spectra confirming substitution pattern and ring formation
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight (~464.7 g/mol)
Infrared Spectroscopy (IR) Characteristic quinazolinone carbonyl stretch around 1650 cm⁻¹
Elemental Analysis Consistency with theoretical composition, confirming bromine and methyl substitutions

Supporting information from recent publications includes full NMR spectra and detailed experimental procedures.

Research Findings and Applications

The synthetic methodologies for such quinazolinone derivatives have enabled:

  • Rapid access to biologically active compounds with anticancer potential.
  • Structural diversification via substitution at the 3-position with various indole derivatives.
  • Exploration of structure-activity relationships (SAR) for drug development.

The 6-bromo substituent serves as a handle for further cross-coupling reactions, enabling the synthesis of analogs for medicinal chemistry studies.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
One-pot three-component reaction Metal-free, mild, uses arenediazonium salts, nitriles, anilines High efficiency, good functional group tolerance, simple Requires preparation of diazonium salts
Stepwise cyclization and alkylation Traditional approach using brominated anthranilic acid derivatives and indolylmethyl halides Straightforward, well-established Multiple steps, purification needed
Metal-catalyzed cyclization Use of palladium or other catalysts for ring closure Potential for high selectivity and yield Catalyst cost, possible metal contamination
Microwave-assisted synthesis Accelerated reaction times Rapid, energy-efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Iodine : Bromine at position 6 (as in the target compound) confers moderate antimicrobial activity, while iodine substitution enhances anticancer potency due to increased polarizability .
  • Indole vs. Phenyl Groups : The indolylmethyl group in the target compound improves anti-inflammatory activity compared to simple phenyl substituents (e.g., 4-chlorophenyl), likely due to π-π stacking with inflammatory mediators .
  • N-Methylation : Methylation of the indole nitrogen (e.g., 1-methyl-1H-indol-3-yl) reduces steric hindrance but diminishes anti-inflammatory effects, highlighting the importance of free NH groups for target binding .

Mechanistic Insights

  • Anti-inflammatory Activity : The target compound inhibits COX-2 and TNF-α pathways, similar to 3-(benzothiazolyl) derivatives, but with lower IC50 values than 6,8-dibromo analogues .
  • Antimicrobial Action : The 4-methylphenyl group on the indole scaffold enhances lipophilicity, improving membrane penetration against Gram-positive bacteria compared to unsubstituted indole derivatives .
  • PARP Inhibition : Bromine at position 6 is less effective than chlorine in enhancing PARP-1 binding affinity, as seen in 6-chloro-3-(pyridinyl) derivatives .

Research Findings and Limitations

  • Synthetic Challenges : The indolylmethyl group complicates synthesis due to competing alkylation reactions at the indole nitrogen, requiring protective strategies (e.g., benzoylation) .
  • SAR Trends : Position 3 substitutions with heterocycles (e.g., benzothiazole) generally outperform alkyl or aryl groups in both potency and selectivity .

Q & A

Q. What are the established synthetic routes for 6-bromo-3-((2-(4-methylphenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone?

The compound can be synthesized via a phosphorus pentoxide (P₂O₅)-mediated cyclization reaction. A typical procedure involves heating methyl 2-acylaminobenzoate derivatives with amine hydrochlorides, P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. Post-reaction, the mixture is cooled, alkalized with NaOH, and extracted with CH₂Cl₂. Recrystallization yields the quinazolinone core. Modifications, such as bromination at the 6-position and indole substitution, require subsequent steps using brominating agents (e.g., NBS) and Suzuki coupling for the 4-methylphenyl-indole moiety .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm substituent positions (e.g., aromatic protons, methyl groups). For example, δ 2.65 ppm (s, 3H) corresponds to the 4-methylphenyl group, while δ 7.27–8.3 ppm (m, aromatic protons) confirms the quinazolinone and indole systems .
  • IR spectroscopy : A strong absorption near 1680 cm⁻¹ indicates the carbonyl group of the quinazolinone ring .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .

Q. What biological activities are reported for 4(3H)-quinazolinone derivatives?

Quinazolinones exhibit diverse pharmacological properties, including anticancer (via kinase inhibition), anti-inflammatory (COX-2 suppression), and antifungal activities. The bromo-substituted derivative may enhance DNA intercalation or enzyme inhibition due to electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Temperature control : Increasing temperature to 250°C favors 4-quinazolinamine formation, but 180°C is optimal for 4(3H)-quinazolinones .
  • Stoichiometry : A 4:1 molar ratio of amine hydrochloride to methyl 2-acylaminobenzoate ensures complete cyclization .
  • Solvent selection : Post-reaction extraction with CH₂Cl₂ minimizes polar impurities .

Q. How do substituent effects (e.g., bromo, indole-methyl groups) influence biological activity?

  • Bromo group : Enhances electrophilicity, potentially improving DNA-binding or kinase inhibition. Compare activity against non-brominated analogs via cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Indole-methyl group : Hydrophobic interactions with target proteins (e.g., tubulin) can be studied via molecular docking and comparative IC₅₀ values in anti-proliferative assays .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., ATP-based viability assays) to minimize variability .
  • Structural verification : Confirm compound identity via X-ray crystallography (e.g., planar quinazolinone systems with dihedral angles <5° from coplanarity) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability .
  • Nanoparticle encapsulation : Use liposomal carriers to bypass poor aqueous solubility .

Q. How to design experiments evaluating structure-activity relationships (SAR) for this compound?

  • Split-plot factorial design : Test variables (e.g., substituents, reaction time) across biological assays to identify key activity drivers .
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data using multivariate regression .

Q. Tables for Reference

Key Synthetic Parameters ConditionsImpact on Yield/Purity
Temperature (°C)180 vs. 250180°C favors quinazolinone
Amine hydrochloride ratio4:1 (amine:ester)Ensures complete cyclization
Post-reaction extractionCH₂Cl₂ vs. ethyl acetateCH₂Cl₂ reduces polar impurities
Biological Activity Correlations SubstituentAssay System
Bromo at C6IC₅₀ reduction in MCF-7 cellsAnticancer (kinase inhibition)
4-Methylphenyl-indoleIncreased logP (hydrophobicity)Tubulin binding affinity

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